rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone
Brand Name: Vulcanchem
CAS No.: 24538-60-1
VCID: VC0029395
InChI: InChI=1S/C24H23BrO3/c1-2-21(25)24(26)20-13-14-22(27-16-18-9-5-3-6-10-18)23(15-20)28-17-19-11-7-4-8-12-19/h3-15,21H,2,16-17H2,1H3
SMILES: CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br
Molecular Formula: C24H23BrO3
Molecular Weight: 439.349

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone

CAS No.: 24538-60-1

Cat. No.: VC0029395

Molecular Formula: C24H23BrO3

Molecular Weight: 439.349

* For research use only. Not for human or veterinary use.

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone - 24538-60-1

Specification

CAS No. 24538-60-1
Molecular Formula C24H23BrO3
Molecular Weight 439.349
IUPAC Name 1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one
Standard InChI InChI=1S/C24H23BrO3/c1-2-21(25)24(26)20-13-14-22(27-16-18-9-5-3-6-10-18)23(15-20)28-17-19-11-7-4-8-12-19/h3-15,21H,2,16-17H2,1H3
Standard InChI Key KNOWDHPHAZOWLT-UHFFFAOYSA-N
SMILES CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br

Introduction

Chemical Identity and Structural Characteristics

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone, identified by CAS number 24538-60-1, represents an important synthetic intermediate in organic chemistry . The "rac" prefix indicates that the compound exists as a racemic mixture, containing equal amounts of both enantiomers due to the stereogenic center at the α-position of the ketone. Its IUPAC name is 1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one, though it is known by several synonyms including 3',4'-Bis(benzyloxy)-2-bromo-butyrophenone and 3,4-Dibenzyloxy-2-bromobutphenone .

The compound's molecular structure features several key components that contribute to its chemical properties and reactivity:

  • A phenyl ring bearing 3,4-dibenzyloxy substitutions

  • A butanone chain with a bromine atom at the 2-position

  • A carbonyl group connecting the aromatic ring to the bromobutane moiety

The precise structural details are defined by the following identifiers:

IdentifierValue
CAS Number24538-60-1
Molecular FormulaC24H23BrO3
Molecular Weight439.349 g/mol
IUPAC Name1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one
Standard InChIInChI=1S/C24H23BrO3/c1-2-21(25)24(26)20-13-14-22(27-16-18-9-5-3-6-10-18)23(15-20)28-17-19-11-7-4-8-12-19/h3-15,21H,2,16-17H2,1H3
Standard InChIKeyKNOWDHPHAZOWLT-UHFFFAOYSA-N
SMILESCCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br

The dibenzyloxy groups serve as protecting groups for the 3,4-dihydroxy pattern, which is a common structural motif in many biologically active compounds, particularly catecholamines .

Physical and Chemical Properties

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone exhibits interesting physical and chemical properties that influence its handling, storage, and applications in organic synthesis. The physical state of this compound may vary depending on purity and crystalline form, with some sources describing it as a clear liquid while others characterize it as a solid with a melting point of 100-101°C when recrystallized from ethanol .

The compound demonstrates a relatively high lipophilicity with an XLogP3 value of approximately 6.2 , suggesting limited water solubility but excellent solubility in organic solvents. Its topological polar surface area of 35.53 Ų indicates potential for good membrane permeability, which could be relevant for its role in the synthesis of bioactive compounds .

Table 2.1: Physical and Chemical Properties

PropertyValueSource
Physical StateClear liquid / Solid /
Melting Point100-101°C (in ethanol)
Calculated Boiling Point544.135°C
Calculated Flash Point282.883°C
Density1.602 g/cm³
Vapor Pressure0 mmHg at 25°C
Topological Polar Surface Area35.53 Ų
XLogP36.20080
Hydrogen Bond Acceptor Count3
Rotatable Bond Count9
Undefined Atom Stereocenter Count1

The compound contains several functional groups that contribute to its chemical reactivity. The α-bromo ketone moiety is particularly reactive, serving as an electrophilic center susceptible to nucleophilic substitution reactions. The benzyloxy groups, while relatively stable under many reaction conditions, can be selectively cleaved through hydrogenolysis to reveal the free hydroxyl groups when needed in synthetic sequences .

Synthesis Methodologies

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is synthesized through strategic functionalization approaches in organic chemistry. While the specific synthetic routes vary, the general approach typically involves multiple steps designed to introduce the key structural features in a controlled manner.

The synthesis likely begins with the protection of 3,4-dihydroxybenzaldehyde or a related precursor using benzyl protecting groups to form the 3,4-dibenzyloxybenzaldehyde intermediate. This is followed by addition of propylmagnesium bromide or a similar reagent to form the secondary alcohol, which is then oxidized to the corresponding ketone. The final step involves α-bromination, typically using bromine or N-bromosuccinimide under controlled conditions to ensure selectivity for the α-position of the ketone.

Key synthetic challenges include:

  • Achieving selective bromination at the α-position while avoiding aromatic bromination

  • Controlling the stereochemistry at the newly formed stereogenic center

  • Optimizing reaction conditions to maximize yield and purity

The compound's synthesis underscores the importance of protecting group strategies and chemoselective transformations in complex organic synthesis. The dibenzyloxy groups serve as protecting groups that shield the reactive catechol hydroxyl groups during subsequent transformations while allowing for their eventual deprotection to reveal the dihydroxy pattern needed for biological activity.

Applications and Reactivity

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone finds its primary application as a key intermediate in the synthesis of pharmaceutically relevant compounds, most notably α-Ethylnorepinephrine . This compound serves as a versatile building block in organic synthesis due to its functional group compatibility and well-defined reactivity patterns.

The reactivity of this compound is largely governed by the α-bromo ketone functionality, which can participate in various transformations:

  • Nucleophilic substitution reactions at the α-carbon

  • Reduction of the ketone to form secondary alcohols

  • Elimination reactions to form α,β-unsaturated ketones

  • Debenzylation reactions to reveal the catechol structure

In industrial and research settings, the compound is classified for use as a primary and secondary intermediate , highlighting its versatility in multi-step synthetic pathways. It is available in various grades including Industrial Grade and Reagent Grade, suggesting applications ranging from large-scale manufacturing processes to specialized laboratory research .

The compound's utility extends to:

  • Medicinal chemistry research focused on adrenergic compounds

  • Development of synthetic methodologies for complex molecule construction

  • Structure-activity relationship studies of catecholamine derivatives

  • Production of pharmacologically active compounds for biological testing

Its storage and handling typically require room temperature conditions with proper sealing to maintain stability , making it relatively convenient for laboratory use despite its reactive functional groups.

Analytical Characterization

The analytical characterization of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is essential for confirming its identity, purity, and structural integrity before use in synthesis. Several analytical techniques can be employed for this purpose.

Spectroscopic analysis typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information about the compound, with characteristic signals for the aromatic protons of the benzyloxy groups, the methylene protons of the benzyl groups, and the protons of the butanone chain.

  • Infrared (IR) Spectroscopy: Expected to show strong absorption bands for the carbonyl group (approximately 1680-1700 cm-1) and C-O stretching of the benzyloxy groups.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis, with expected fragments including the loss of bromine and cleavage of benzyl groups.

Chromatographic methods for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining purity and detecting potential impurities or isomers.

  • Thin-Layer Chromatography (TLC): Provides a quick method for monitoring reactions and assessing purity.

For compounds requiring high purity standards, the typical purity specification is approximately 99% , which can be verified using the analytical methods described above.

Structural Comparison with Related Compounds

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone shares structural similarities with several related compounds, but possesses unique features that distinguish it from these analogs. A comparative analysis helps understand its position within the broader landscape of synthetic intermediates.

A closely related compound is 3',4'-Dibenzyloxy-1-phenyl-2-butanone (CAS: 24538-59-8), which lacks the bromine atom at the α-position . This structural difference significantly alters the reactivity profile, as the α-bromo ketone in our target compound is a more reactive electrophile capable of participating in a wider range of substitution reactions.

Table 7.1: Comparison of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPrimary Applications
rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanoneC24H23BrO3439.349 g/molα-Bromo ketone with dibenzyloxy groupsIntermediate in α-Ethylnorepinephrine synthesis
3',4'-Dibenzyloxy-1-phenyl-2-butanoneC24H24O3360.4 g/molLacks bromine at α-positionLess reactive intermediate in organic synthesis
3-Bromo-2-butanone 1,4-bisphosphateDifferentDifferentContains phosphate groups instead of benzyloxy groupsAffinity label for enzyme studies

Another relevant comparison is with 3-Bromo-2-butanone 1,4-bisphosphate, which has been studied as an affinity label for ribulosebisphosphate carboxylase . While structurally distinct, both compounds contain a bromo-butanone backbone that contributes to their reactivity and applications in different research contexts.

The distinctive combination of functional groups in rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone—specifically the dibenzyloxy-protected catechol and the α-bromo ketone—makes it particularly well-suited for its role in the synthesis of catecholamine derivatives like α-Ethylnorepinephrine.

Future Research Directions

The continued study and application of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone presents several promising research directions. As synthetic methodologies advance and new applications emerge, this compound may find expanded utility in various fields of chemistry and pharmacology.

Potential areas for future research include:

The ongoing importance of catecholamine-based compounds in neuroscience research and pharmaceutical development suggests that intermediates like rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone will continue to play valuable roles in synthetic organic chemistry for the foreseeable future.

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